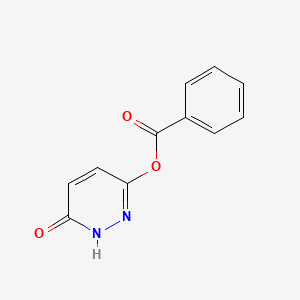

(6-oxo-1H-pyridazin-3-yl) benzoate

Descripción

(6-oxo-1H-pyridazin-3-yl) benzoate is a pyridazine derivative featuring a benzoate ester group attached to a pyridazinone ring. This compound is synthesized via alkylation reactions, such as the optimized procedure described in , where intermediate sulfonamide derivatives react with benzyl bromides to yield pyridazine analogs in excellent yields (89–92%) . The compound exhibits notable bioactivity, including anti-inflammatory properties, as demonstrated in carrageenan-induced paw edema assays at 100 mg/kg, comparable to indomethacin . Its structural hybridity—combining a pyridazine core with a benzoate moiety—confers unique physicochemical and biological characteristics, making it relevant for pharmaceutical and agrochemical research.

Propiedades

Número CAS |

2797-52-6 |

|---|---|

Fórmula molecular |

C11H8N2O3 |

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

(6-oxo-1H-pyridazin-3-yl) benzoate |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-10(13-12-9)16-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,14) |

Clave InChI |

UPUADOKDIBPKQY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2=NNC(=O)C=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyridazin-3-yl) benzoate typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods: Industrial production of (6-oxo-1H-pyridazin-3-yl) benzoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: (6-oxo-1H-pyridazin-3-yl) benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridazinone derivatives.

Aplicaciones Científicas De Investigación

(6-oxo-1H-pyridazin-3-yl) benzoate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (6-oxo-1H-pyridazin-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . It also interferes with DNA synthesis in microbial cells, exhibiting antimicrobial activity.

Comparación Con Compuestos Similares

Key Differences :

- Synthesis : Conventional benzoate esters are synthesized via esterification, whereas (6-oxo-1H-pyridazin-3-yl) benzoate requires multi-step alkylation and cyclization .

Comparison with Pyridazine Derivatives

Pyridazine-based compounds, such as 6-oxopyridazinyl benzazoles and 3,6-dioxopyridazinyl benzazoles, share structural motifs with (6-oxo-1H-pyridazin-3-yl) benzoate but differ in substituents and bioactivity:

Key Insights :

- Structural Impact : The benzoate ester in (6-oxo-1H-pyridazin-3-yl) benzoate enhances lipophilicity and receptor binding compared to dioxo derivatives .

- Bioactivity: BR analogs with benzoate groups mimic brassinolide activity in plant growth assays, whereas pyridazinyl benzoates target mammalian inflammatory pathways .

Physicochemical Properties

- pKa and Solubility: Benzoic acid derivatives exhibit varied pKa values (e.g., benzoate: 4.2; salicylate: 3.0), influencing their intracellular uptake and stability . (6-oxo-1H-pyridazin-3-yl) benzoate’s pKa is uncharacterized but likely modulated by the electron-withdrawing pyridazinone ring.

Environmental and Microbial Interactions

- Degradation : Microbial strains like Rhodococcus sp. CS-1 degrade benzoate pathways, suggesting (6-oxo-1H-pyridazin-3-yl) benzoate may undergo similar biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.